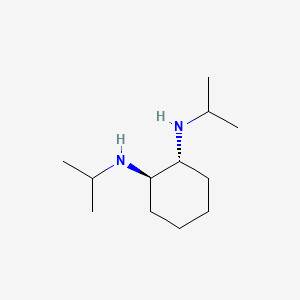

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine

CAS No.: 93429-92-6

Cat. No.: VC16987996

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93429-92-6 |

|---|---|

| Molecular Formula | C12H26N2 |

| Molecular Weight | 198.35 g/mol |

| IUPAC Name | (1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |

| Standard InChI | InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |

| Standard InChI Key | VGPJQHMGHSBWTG-VXGBXAGGSA-N |

| Isomeric SMILES | CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |

| Canonical SMILES | CC(C)NC1CCCCC1NC(C)C |

Introduction

Chemical Identity and Structural Characteristics

N,N'-Diisopropyl-1,2-trans-cyclohexanediamine (C₁₂H₂₄N₂) belongs to the class of vicinal diamines with a rigid cyclohexane ring. The trans configuration positions the two amino groups on opposite faces of the cyclohexane ring, enforcing a specific stereochemical environment critical for chiral induction in catalytic applications. Substitution with isopropyl groups introduces steric bulk, which influences ligand-metal interactions and stability in coordination complexes.

Molecular Geometry and Stereochemistry

The cyclohexane ring adopts a chair conformation, with the amino groups occupying axial positions to minimize steric strain . This arrangement creates a well-defined chiral pocket, as observed in structurally similar ligands like N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane . The isopropyl substituents further enhance steric hindrance, potentially increasing enantioselectivity in catalytic processes.

Spectroscopic Properties

While direct NMR data for N,N'-Diisopropyl-1,2-trans-cyclohexanediamine are unavailable, studies on N,N′-dimethyl analogs provide insights. For example, the dimethyl derivative exhibits distinct ¹H NMR resonances for axial and equatorial methylene protons (δ 1.05–2.53 ppm) and amino protons (δ 2.53 ppm) . The diisopropyl variant would likely show upfield shifts for the isopropyl methyl groups (δ ~0.8–1.5 ppm) and downfield shifts for NH protons due to reduced electron density .

Table 1: Comparative Molecular Properties of Cyclohexanediamine Derivatives

Synthetic Pathways and Optimization

Alkylation of trans-1,2-Diaminocyclohexane

The parent compound, trans-1,2-diaminocyclohexane, serves as the precursor for N-substituted derivatives. A two-step alkylation strategy—commonly employed for analogous diamines—involves:

-

Schiff Base Formation: Reaction with isopropyl aldehyde to form a diimine intermediate.

-

Reductive Alkylation: Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the diisopropyl product .

This method, adapted from the synthesis of N,N′-bis(2-pyridylmethyl) derivatives , ensures retention of the trans configuration while introducing bulky substituents. Challenges include controlling regioselectivity and minimizing side reactions, such as over-alkylation.

Purification and Characterization

Purification via cation-exchange chromatography (e.g., Dowex 50W-X8 resin) and recrystallization from polar solvents (e.g., methanol/water) isolates the diisopropyl product . Characterization by ¹H/¹³C NMR, IR, and mass spectrometry confirms structural integrity. For instance, IR spectra typically show N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ .

Coordination Chemistry and Ligand Design

Metal Complexation Behavior

Trans-cyclohexanediamine derivatives exhibit strong chelating ability due to their rigid, preorganized geometry. In N,N′-diisopropyl variants, the isopropyl groups create a hydrophobic environment around the metal center, enhancing stability in nonpolar solvents. For example, Ga(III) and Co(III) complexes of similar ligands display high thermodynamic stability and distinct NMR signatures .

Applications in Asymmetric Catalysis

The chiral environment of N,N′-diisopropyl-1,2-trans-cyclohexanediamine makes it a candidate for asymmetric induction in reactions such as:

-

Hydrogenation: Enantioselective reduction of ketones.

-

Epoxidation: Stereocontrolled oxidation of alkenes.

Comparative studies with N,N′-dimethyl analogs suggest that increased steric bulk improves enantiomeric excess (ee) by restricting substrate access to specific coordination sites .

Comparative Analysis with Structural Analogs

Steric and Electronic Effects

Replacing methyl with isopropyl groups alters both steric and electronic profiles:

-

Steric Effects: Isopropyl substituents increase ligand rigidity, reducing conformational flexibility and enhancing stereochemical control.

-

Electronic Effects: The electron-donating isopropyl groups raise the basicity of the amino groups, strengthening metal-ligand bonds .

Stability and Solubility

Challenges and Future Directions

Despite its potential, N,N′-Diisopropyl-1,2-trans-cyclohexanediamine remains understudied. Key research gaps include:

-

Synthetic Scalability: Optimizing yields for large-scale production.

-

Catalytic Efficiency: Systematic screening in asymmetric reactions.

-

Computational Modeling: DFT studies to predict ligand-metal interactions.

Advances in these areas could position this ligand as a versatile tool in pharmaceutical synthesis and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume